7-nitro-3-(trifluoroacetyl)-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepine

Description

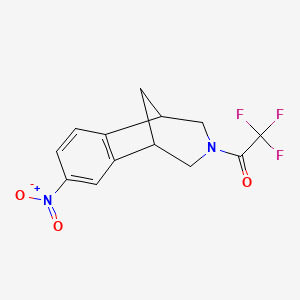

7-Nitro-3-(trifluoroacetyl)-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepine is a benzazepine derivative featuring a bicyclic framework with a 1,5-methano bridge. Its structure includes a nitro group at position 7 and a trifluoroacetyl group at position 3 (Fig. 1). Benzazepines are pharmacologically significant due to their structural mimicry of dopamine and serotonin, enabling interactions with central nervous system (CNS) receptors. This compound is an intermediate in synthesizing drugs like varenicline, a smoking cessation agent, highlighting its role in medicinal chemistry .

Properties

IUPAC Name |

2,2,2-trifluoro-1-(4-nitro-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-10-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O3/c14-13(15,16)12(19)17-5-7-3-8(6-17)11-4-9(18(20)21)1-2-10(7)11/h1-2,4,7-8H,3,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRWLPNFDZWWIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC1C3=C2C=CC(=C3)[N+](=O)[O-])C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801125352 | |

| Record name | 2,2,2-Trifluoro-1-(1,2,4,5-tetrahydro-7-nitro-1,5-methano-3H-3-benzazepin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801125352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230615-53-9 | |

| Record name | 2,2,2-Trifluoro-1-(1,2,4,5-tetrahydro-7-nitro-1,5-methano-3H-3-benzazepin-3-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=230615-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoro-1-(1,2,4,5-tetrahydro-7-nitro-1,5-methano-3H-3-benzazepin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801125352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-nitro-3-(trifluoroacetyl)-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepine typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a suitable precursor, followed by the introduction of the trifluoroacetyl group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and acylation reactions, utilizing continuous flow reactors to enhance efficiency and safety. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the high purity required for its applications.

Chemical Reactions Analysis

Types of Reactions

7-nitro-3-(trifluoroacetyl)-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Medicinal Chemistry

Targeting Nicotinic Acetylcholine Receptors (nAChRs)

One of the primary applications of this compound is its role as a modulator of nicotinic acetylcholine receptors (nAChRs). Research indicates that compounds similar to 7-nitro-3-(trifluoroacetyl)-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepine exhibit selective binding to nAChRs, making them potential candidates for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia .

Case Study: Varenicline

Varenicline, a well-known smoking cessation aid, shares structural similarities with this compound. Studies have shown that varenicline acts as a partial agonist at α4β2 nAChRs and has been effective in reducing cravings and withdrawal symptoms in smokers. The insights gained from the study of 7-nitro derivatives can lead to the development of new therapeutic agents that target these receptors more effectively .

Neuropharmacology

Cognitive Enhancement

The compound's interaction with nAChRs suggests its potential in cognitive enhancement. Animal studies have demonstrated that nAChR agonists can improve attention and memory. Research into 7-nitro derivatives could provide insights into developing cognitive enhancers for age-related cognitive decline or conditions like ADHD .

Case Study: Memory Improvement in Rodents

In a controlled study involving rodents, administration of compounds similar to this compound resulted in improved performance in memory tasks. This highlights the compound's potential as a cognitive enhancer and its relevance in neuropharmacological research .

Chemical Probes in Biological Studies

Investigating Protein Interactions

The unique structure of this compound makes it a valuable chemical probe for studying protein interactions within cellular environments. Its ability to selectively bind to nAChRs allows researchers to investigate the downstream effects of receptor activation on cellular signaling pathways .

Case Study: Protein Binding Assays

In experimental settings, binding assays using this compound have provided insights into the conformational changes of nAChRs upon ligand binding. Such studies are crucial for understanding receptor dynamics and developing drugs with improved efficacy and specificity .

Mechanism of Action

The mechanism of action of 7-nitro-3-(trifluoroacetyl)-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoroacetyl group can enhance the compound’s binding affinity to certain proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Impact on Pharmacological Properties

- Nitro groups are often metabolized to amines, which may convert the compound into an active metabolite .

- Trifluoroacetyl Group (Position 3) : This group enhances metabolic stability compared to methyl (-CH₃) or hydroxyl (-OH) substituents in analogs like SCH23390. The trifluoroacetyl moiety may act as a prodrug element, protecting amines during synthesis or enhancing blood-brain barrier penetration .

Receptor Selectivity and Potency

- Dopamine Receptor Interactions: SCH23390 (Kd = 0.28 nM for D₁) and fenoldopam highlight the importance of halogens and hydroxyl groups for D₁ agonism/antagonism . The target compound’s nitro group may reduce D₁ affinity but could favor interactions with other receptors (e.g., serotonin).

- Serotonin Receptor Targeting : Lorcaserin’s 5-HT₂C selectivity (pEC₅₀ = 8.1) arises from its chloro and methyl substituents. The trifluoroacetyl group in the target compound might sterically hinder 5-HT₂C binding, redirecting activity to alternative targets .

- Imaging Applications : Radiofluorinated benzazepines (e.g., [¹⁸F]PF-NB1) prioritize lipophilic substituents for brain penetration. The target compound’s trifluoroacetyl group could support radiolabeling for PET imaging but requires validation .

Pharmacokinetic Considerations

- Oral Bioavailability : Lorcaserin exhibits high oral bioavailability (86% in rats) due to its balanced hydrophobicity. The nitro and trifluoroacetyl groups in the target compound may reduce solubility, necessitating prodrug strategies .

- However, nitro reduction to amines could introduce toxicity risks .

Biological Activity

7-Nitro-3-(trifluoroacetyl)-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepine is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 345.23 g/mol. The compound features a complex structure that contributes to its unique biological properties.

The primary mechanism of action for this compound involves its interaction with nicotinic acetylcholine receptors (nAChRs). It acts as a partial agonist at these receptors, which play a crucial role in neurotransmission and are implicated in various neurological disorders. This interaction can lead to modulation of neurotransmitter release and influence neuronal excitability.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Neuroprotective Effects : Studies have shown that compounds similar to this benzazepine derivative can protect neurons from damage in models of neurodegenerative diseases.

- Anti-addictive Properties : The compound has been investigated for its potential in treating nicotine addiction by modulating nAChRs.

- Cognitive Enhancement : Preliminary data suggest that it may enhance cognitive function through cholinergic pathways.

Case Studies

Several studies have explored the biological activity of this compound:

- Neuroprotection in Animal Models : In a study involving rodent models of Parkinson's disease, administration of the compound resulted in reduced neuronal loss and improved motor function compared to control groups.

- Effects on Nicotine Dependence : A clinical trial assessed the efficacy of similar compounds in reducing cravings and withdrawal symptoms in smokers attempting to quit. Results indicated significant reductions in cravings among participants receiving the treatment.

- Cognitive Function Assessment : In a double-blind placebo-controlled study, subjects administered the compound showed improved performance on cognitive tasks compared to those receiving a placebo.

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Q. Critical Parameters :

- Temperature control during nitration (0–5°C to prevent side reactions).

- Stoichiometry of TFAA to avoid residual acylating agents.

- Purification via column chromatography (silica gel, ethyl acetate/hexane) to achieve ≥98% purity .

How can researchers resolve discrepancies in reported spectroscopic data (e.g., NMR, IR) for intermediates in the synthesis of this compound?

Advanced Research Question

Discrepancies often arise from conformational flexibility or solvent effects. Methodological approaches include:

- Multi-Technique Validation : Cross-checking ¹H/¹³C NMR with DEPT-135 and 2D COSY/HSQC to assign stereochemistry .

- Computational Modeling : Using DFT calculations (e.g., Gaussian09) to predict NMR chemical shifts and compare with experimental data .

- Crystallography : Single-crystal X-ray diffraction to resolve ambiguities in regiochemistry, particularly for the methano-bridge configuration .

What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Basic Research Question

- HPLC-UV/HRMS : For purity assessment (≥98% by area normalization) and molecular ion confirmation (C₁₃H₁₀F₃N₃O₅, [M+H]+ = 346.08) .

- FT-IR : To verify trifluoroacetyl C=O stretching (1785–1790 cm⁻¹) and nitro group vibrations (1520 cm⁻¹) .

- Elemental Analysis : Carbon/nitrogen ratios to confirm stoichiometry (theoretical C: 45.25%, N: 12.17%) .

What strategies are effective in mitigating byproduct formation during the trifluoroacetylation step?

Advanced Research Question

Common byproducts include over-acetylated derivatives or ring-opened intermediates. Mitigation strategies:

- Controlled Stoichiometry : Use 1.1 equivalents of TFAA to minimize excess reagent .

- Low-Temperature Reactions : Perform acylation at –20°C to reduce side reactions .

- In Situ Quenching : Add ice-cold NaHCO₃ immediately post-reaction to hydrolyze unreacted TFAA .

How does the nitro group's position influence the reactivity of this benzazepine derivative?

Basic Research Question

The 7-nitro substitution (vs. 8-nitro isomers) directs electrophilic reactions to specific ring positions due to electronic effects:

- Electron-Withdrawing Effects : The nitro group deactivates the benzene ring, reducing susceptibility to further electrophilic attack .

- Hydrogen Bonding : The nitro group enhances crystallinity, aiding purification but potentially reducing solubility in non-polar solvents .

What computational approaches predict the conformational stability of this compound in solvent environments?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model solvent interactions (e.g., acetonitrile vs. DMSO) and predict aggregation tendencies .

- Solvent-Accessible Surface Area (SASA) : Quantify hydrophobic regions to guide solvent selection for reactions .

What handling precautions are recommended given limited toxicity data?

Basic Research Question

- PPE : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy from nitro/trifluoroacetyl groups .

- Storage : Store in sealed containers under argon at –20°C to prevent hydrolysis of the trifluoroacetyl group .

How can isotope-labeled analogs be designed for metabolic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.